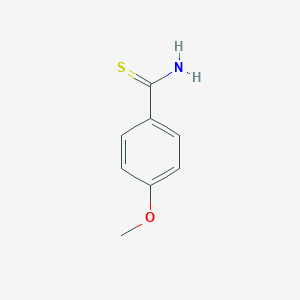

4-Methoxythiobenzamide

Übersicht

Beschreibung

4-Methoxythiobenzamide (CAS 2362-64-3, C₈H₉NOS) is a thioamide derivative featuring a methoxy group (-OMe) at the para position of the benzene ring. Its molecular weight is 167.23 g/mol, and it is also known as thio-p-anisamide or 4-methoxybenzenecarbothioamide . This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as 5-(2′-indolyl)thiazoles and thiadiazolines . Its electron-donating methoxy group influences its reactivity in nucleophilic and cyclization reactions, making it a key intermediate in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthesewege: Die Synthese von 4-Methoxythiobenzamid erfolgt nach verschiedenen Verfahren, wobei ein üblicher Ansatz die Reaktion zwischen 4-Methoxyanilin und Schwefelkohlenstoff ist.

Reaktionsbedingungen: Die Reaktion erfolgt typischerweise in Gegenwart einer Base (z. B. Natriumhydroxid) und eines organischen Lösungsmittels (z. B. Dimethylformamid, DMF).

Industrielle Produktion: Obwohl es nicht in großem Umfang industriell hergestellt wird, synthetisieren Forscher diese Verbindung oft für spezielle Anwendungen.

Analyse Chemischer Reaktionen

Reaktivität: 4-Methoxythiobenzamid kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Methoxythiobenzamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in the design of novel drugs targeting specific diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a valuable asset in medicinal chemistry.

Chemical Synthesis

In chemical synthesis, this compound is employed as an intermediate in the production of more complex molecules. Its reactivity can be harnessed to create derivatives that possess enhanced pharmacological properties. The compound's thiol group is particularly useful for creating thioether linkages, which are important in the development of various organic compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form thioether derivatives | Synthesis of novel thioethers |

| Acylation | Forms amides upon reaction with acid chlorides | Production of amide derivatives |

| Oxidation | Converts thiol groups to sulfoxides or sulfones | Modification of biological activity |

Biological Research

This compound has been investigated for its biological activities, including its role as an inhibitor in various enzymatic processes. Studies have shown that it can modulate enzyme activities, which is critical for understanding metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in cancer treatment.

Environmental Applications

Beyond pharmaceuticals, this compound has applications in environmental science. Its derivatives have been explored for use in sensors that detect environmental pollutants due to their ability to form stable complexes with metal ions.

Wirkmechanismus

- The exact mechanism by which 4-methoxythio Benzamide exerts its effects remains an active area of research.

- It likely interacts with specific molecular targets or pathways related to liver function and toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

4-Chlorothiobenzamide

- Structure : Substitutes the methoxy group with an electron-withdrawing chlorine atom.

- Reactivity : Exhibits comparable reactivity to 4-Methoxythiobenzamide in reactions with 3-tosyloxypentane-2,4-dione, yielding products in similar ranges (65–68% vs. 65–85% for methoxy derivatives) .

3,4,5-Trimethoxythiobenzamide

- Structure : Contains three methoxy groups at the 3, 4, and 5 positions.

- Reactivity : Demonstrates reactivity similar to this compound in cyclization reactions but may exhibit steric hindrance due to multiple substituents, affecting yields in complex syntheses .

Thioacetamide (CH₃C(S)NH₂)

- Structure : A simpler thioamide lacking an aromatic ring.

- Reactivity : Significantly more reactive than this compound in Fischer indole cyclization, achieving higher yields (80% vs. 65–68%) due to reduced steric and electronic hindrance .

Electronic and Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups

- Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity and reaction efficiency, particularly in H₂S/COS release systems, while electron-donating groups (e.g., -OMe) may stabilize intermediates but reduce reactivity .

Comparison with Oxygen Analogs

- 4-Methoxybenzamide (C₈H₉NO₂): Replaces the thiocarbonyl group with a carbonyl. The absence of sulfur reduces nucleophilic character, making it less reactive in thiazole and thiadiazoline syntheses .

Biologische Aktivität

4-Methoxythiobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the available research on its biological activity, synthesis, and structure-activity relationships (SAR), highlighting key findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of thioamides, characterized by the presence of a thiocarbonyl group. Its chemical structure can be represented as follows:

This compound features a methoxy group (-OCH₃) attached to the benzene ring, which influences its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A notable study evaluated its activity against breast and colon cancer cell lines, revealing IC₅₀ values ranging from 10 to 30 μM for certain derivatives synthesized from it . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring could enhance selectivity and potency against cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2d | BT-474 | 30 |

| 2e | MDA-MB-231 | 20 |

| 2f | HTC-116 | >100 |

These findings suggest that further optimization of this compound derivatives could lead to more effective anticancer agents.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. It was included in a series of compounds tested against the Ebola virus and Marburg virus. Although specific data on this compound's efficacy were not highlighted in the studies, related compounds showed promising results with EC₅₀ values below 10 μM . This indicates a potential for further research into its application as an antiviral agent.

The biological activity of this compound is thought to be linked to its ability to release reactive sulfur species, such as hydrogen sulfide (H₂S), when activated by cellular thiols. This release has been shown to induce cytotoxic effects in cancer cells by promoting apoptosis . The compound's stability towards common biological nucleophiles suggests that it may selectively target specific pathways within cells.

Case Studies and Research Findings

Several case studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds with additional functional groups showed varied activity against different cancer cell lines, indicating that structural modifications can significantly influence efficacy .

- Antiviral Testing : While direct studies on this compound were limited, related compounds demonstrated effective inhibition of filovirus entry, suggesting potential applications in viral therapies .

- Mechanistic Insights : Research indicated that the activation of thioamide-based donors like this compound could lead to enhanced H₂S release under physiological conditions, contributing to its biological effects .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Methoxythiobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation of 4-methoxybenzoic acid derivatives with thionation reagents (e.g., Lawesson’s reagent). suggests that reflux conditions with acid catalysts (e.g., H₂SO₄) in solvents like ethanol or THF are effective. Optimization involves adjusting reaction time, temperature, and stoichiometry. Characterization via NMR and mass spectrometry is critical for confirming purity .

Q. How can researchers ensure structural fidelity of this compound during synthesis?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify methoxy (-OCH₃) and thioamide (-C(S)NH₂) groups.

- IR Spectroscopy : Confirm C=S stretching (~1200 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 181). Cross-referencing with literature data (e.g., CAS 2362-64-3) is essential .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers and moisture.

- Dispose of waste via certified chemical disposal services, as per protocols for analogous thioamides .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights exist?

- Mechanistic Analysis : demonstrates its reactivity with hydrazonyl halides to form 1,3,4-thiadiazoline derivatives. The thioamide’s sulfur atom acts as a nucleophile, attacking electrophilic carbons in the halide. Yields (~80%) depend on solvent polarity and electron-donating effects of the methoxy group. DFT studies could further elucidate transition states .

Q. What contradictions exist in reported reaction yields for this compound-derived products, and how can they be resolved?

- Data Analysis : In , reactions with N,N-dimethylthiobenzamide yielded 81% product, while the 4-methoxy analog gave 83% under similar conditions. Contradictions may arise from substituent electronic effects (methoxy enhances stability) or purification methods. Systematic studies varying substituents and solvents are needed .

Q. Can this compound serve as a pharmacophore in medicinal chemistry?

- Hypothesis Testing : While direct evidence is limited, structural analogs (e.g., benzamide derivatives in ) show receptor-binding potential. Researchers could:

- Screen for antimicrobial activity using broth microdilution assays.

- Perform molecular docking against targets like kinase enzymes.

- Compare bioactivity with non-thioamide analogs to assess sulfur’s role .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

- Method Development :

- HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA).

- LC-MS : Track m/z 181 for the parent ion and fragment peaks (e.g., loss of -SCH₃).

- Troubleshooting : Adjust pH or switch to ion-pair reagents if tailing occurs .

Q. Data-Driven Considerations

- Sourcing : High-purity this compound is available from suppliers like Kanto Reagents (CAS 2362-64-3; >95% purity). Verify certificates of analysis for trace solvents or heavy metals .

- Stability : Store at 2–8°C under inert gas to prevent oxidation of the thioamide group. Monitor degradation via periodic TLC or HPLC .

Eigenschaften

IUPAC Name |

4-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWVTPKUHJOVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178296 | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-64-3 | |

| Record name | 4-Methoxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.